molecular formula C7H5N3O B13656385 Pyrido[3,4-d]pyrimidin-6-ol

Pyrido[3,4-d]pyrimidin-6-ol

Cat. No.: B13656385
M. Wt: 147.13 g/mol
InChI Key: NBCKHEZXGNFXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,4-d]pyrimidin-6-ol is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidin-6-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring. This reaction is typically carried out under acidic or basic conditions .

Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

7H-pyrido[3,4-d]pyrimidin-6-one

InChI

InChI=1S/C7H5N3O/c11-7-1-5-2-8-4-10-6(5)3-9-7/h1-4H,(H,9,11)

InChI Key

NBCKHEZXGNFXHS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=CNC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.